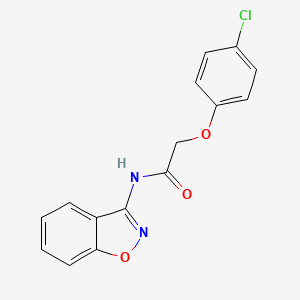
N-(4-fluorophenyl)-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its physical appearance (e.g., color, state of matter) and any notable chemical properties .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
The compound has been evaluated for its potential in antimicrobial and anti-inflammatory activities. Arylhydrazone derivatives of indole compounds, which share structural similarities with CBMicro_016311, have shown moderate to good levels of activity against microbial pathogens . This suggests that CBMicro_016311 could be a candidate for developing new antimicrobial agents.
Optical and Dielectric Material Research
CBMicro_016311 has been used in the synthesis of polymers with significant optical and dielectric properties. These polymers, such as polyacryloyloxy imino fluorophenyl acetamide, exhibit a wide bandgap energy, making them suitable as short-wavelength light absorbers in tandem polymer solar cells . This application demonstrates the compound’s potential in enhancing solar cell efficiency.
Organic Light Emitting Diodes (OLEDs)
The compound’s derivatives have been incorporated into iridium (III) cyclometalated complexes, which are used in OLEDs. These complexes containing the 4-fluorophenyl group have shown potential for developing new Ir (III) complexes with regulated emission colors and photoluminescence quantum efficiencies, indicating the utility of CBMicro_016311 in advanced display technologies .
Chromatography and Mass Spectrometry
In the field of analytical chemistry, specifically chromatography and mass spectrometry, CBMicro_016311-related compounds are utilized for their unique properties that aid in the separation and identification of complex mixtures . This application is crucial for pharmaceuticals, environmental testing, and forensic science.
Drug Synthesis and Pharmaceutical Research
Imidazole-containing compounds, which are structurally related to CBMicro_016311, have been synthesized and studied for their broad range of pharmacological activities. These activities include antibacterial, antitumor, antidiabetic, and anti-allergic effects, among others . CBMicro_016311 could play a role in the synthesis of new drugs with diverse therapeutic potentials.
Conductive Polymer Research
The compound’s derivatives have been explored for their conductive properties when polymerized. These conductive polymers have applications in electronics, such as in the development of sensors, transistors, and other electronic components .
Supplementary Prescribing in Healthcare
Although not a direct application of the compound itself, the term “CBMicro_016311” has been associated with supplementary prescribing practices in healthcare, which involves the delegation of prescribing responsibilities from doctors to nurses. This reflects the interdisciplinary nature of the compound’s nomenclature and its indirect impact on healthcare management .
Radiance Fields and Uncertainty Quantification
CBMicro_016311 has been referenced in the context of radiance fields and uncertainty quantification in computer vision and graphics. While the direct application of the compound in this field is not clear, the association suggests potential interdisciplinary research involving chemistry and computational modeling .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZKXJONFQQXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355595 |
Source


|
| Record name | 1H-Indole-1-carboxamide, N-(4-fluorophenyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89731-84-0 |
Source


|
| Record name | 1H-Indole-1-carboxamide, N-(4-fluorophenyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

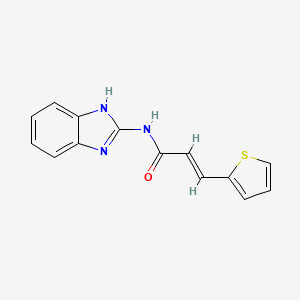
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)


![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

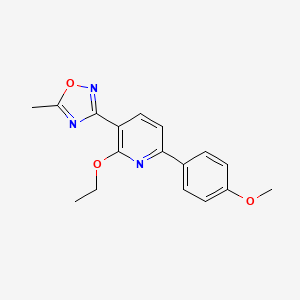
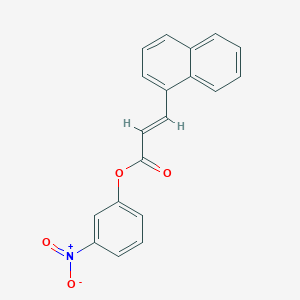
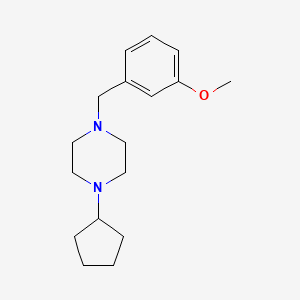
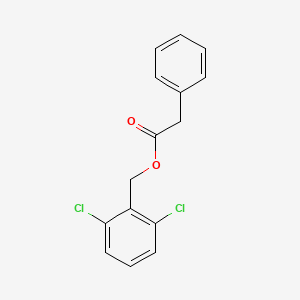
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
